2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid
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Overview
Description
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a difluoroacetic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Difluoroacetic Acid Moiety: The difluoroacetic acid group is introduced through a nucleophilic substitution reaction, where a suitable difluoroacetylating agent reacts with the Boc-protected piperidine.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the difluoroacetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active piperidine moiety, which can then interact with enzymes or receptors. The difluoroacetic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound also features a Boc-protected piperidine ring but has a benzoic acid moiety instead of difluoroacetic acid.
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Similar in structure but with a phenylacetic acid group.
Uniqueness
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds that require specific reactivity or binding characteristics.
Properties
IUPAC Name |
2,2-difluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-6-4-8(5-7-15)12(13,14)9(16)17/h8H,4-7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLRIUFRABWFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258638-62-8 |
Source
|
Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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